2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the methylsulfonyl and phenylethyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide include other indole derivatives with different substituents. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-26(24,25)21-17-8-5-9-18-16(17)11-13-22(18)14-19(23)20-12-10-15-6-3-2-4-7-15/h2-9,11,13,21H,10,12,14H2,1H3,(H,20,23) |
InChI Key |
UAXVAEDFDYUCCX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.